

Application Note: HTS for FAK FAT Domain PPI Inhibitors

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Compound Focus: Fak-IN-17

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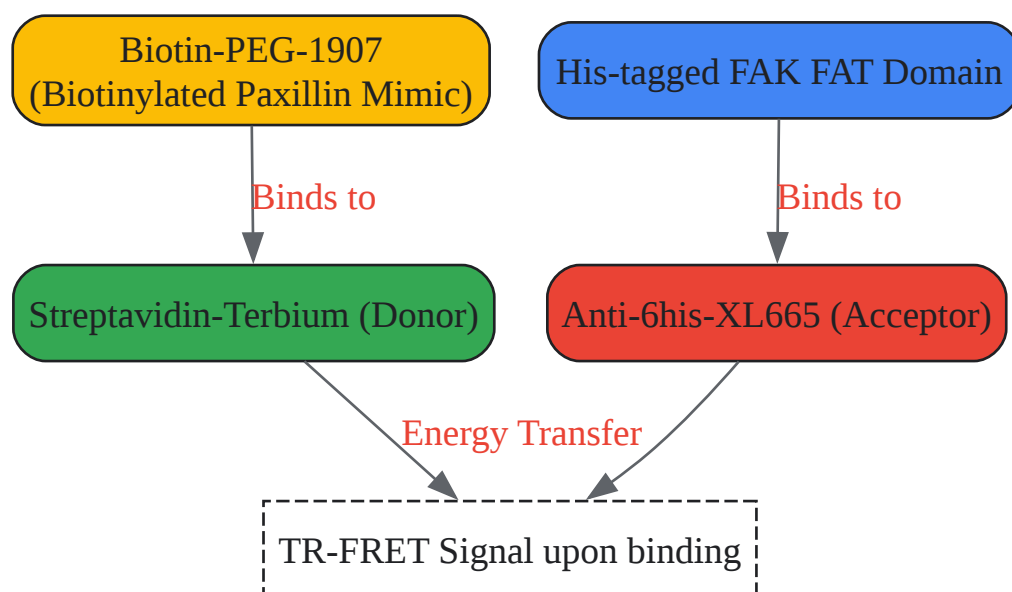
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Objective: To establish a robust high-throughput screening (HTS) assay for the identification of small-molecule inhibitors that disrupt the protein-protein interaction between the Focal Adhesion Targeting (FAT) domain of Focal Adhesion Kinase (FAK) and the adaptor protein paxillin [1].

Background: FAK is a key signaling protein overexpressed in many solid tumors. Its scaffolding function, mediated through its C-terminal FAT domain, is critical for cancer cell survival, migration, and invasion. Targeting the FAT domain offers a promising alternative to kinase-domain inhibitors, which have shown limited clinical efficacy [1]. This assay uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) technology for high-throughput, miniaturized screening.

TR-FRET Assay Principle & Workflow

The assay detects binding between a biotinylated stapled peptide (paxillin mimic) and the FAK FAT domain. A TR-FRET signal is generated when the two molecules are in close proximity.



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Key Reagents and Materials

Table 1: Essential Reagents for TR-FRET Assay [1]

Reagent	Specification / Description	Source / Example
FAK FAT Domain	Recombinant, residues 892-1052, His-tagged	Expressed and purified from E. coli
Paxillin Mimic	High-affinity stapled peptide, biotin-PEG-1907	Custom synthesis
TR-FRET Pair	Streptavidin-Terbium (Donor); Anti-6his-XL665 (Acceptor)	Revity (e.g., 610SATLF, 61HISXLF)
Assay Buffer	20 mM Tris, 150 mM NaCl, 0.01% Triton X-100, 5% Glycerol, 1 mM DTT	-
Assay Plate	384-well, low volume, white	Greiner (e.g., 784904)
Compound Library	Small molecule libraries (e.g., 31,636 compounds)	In-house or commercial sources

Detailed Experimental Protocol

TR-FRET Assay Procedure

This protocol is designed for a 384-well plate format with a 20 μ L final reaction volume [1].

- **Plate Preparation:** Dispense 20 nL of test compounds or DMSO (control) into the assay plates using an acoustic dispenser.
- **Reaction Mixture:**
 - Prepare a master mix in assay buffer containing:
 - 2 nM Streptavidin-Terbium
 - 50 nM Anti-6his-XL665
 - 200 nM biotin-PEG-1907 peptide
 - 500 nM FAK FAT domain
- **Dispensing:** Add 20 μ L of the master mix to each well of the assay plate using a robotic liquid handler.
- **Incubation:** Seal the plate and incubate in the dark at room temperature for 3 hours to allow the reaction to reach equilibrium.
- **Signal Detection:** Read the plate on a compatible TR-FRET microplate reader (e.g., PerkinElmer EnVision). Measure the time-resolved fluorescence at 620 nm (donor emission) and 665 nm (acceptor emission).
- **Data Calculation:** Calculate the TR-FRET ratio as $(\text{Signal } 665 \text{ nm} / \text{Signal } 620 \text{ nm}) * 10,000$.

Counterscreen Assay to Identify Non-Specific Inhibitors

To triage false positives that interfere with the TR-FRET technology itself, a parallel counterscreen assay is essential [1].

- **Target Pair:** Use the well-characterized PPI between CD47 (biotinylated) and SIRP α (His-tagged).
- **Procedure:** The protocol is identical to the primary assay, substituting the FAK FAT domain and paxillin mimic with CD47 and SIRP α .
- **Data Interpretation:** Compounds that show significant inhibition in both the primary and counterscreen assays are likely non-specific and should be deprioritized.

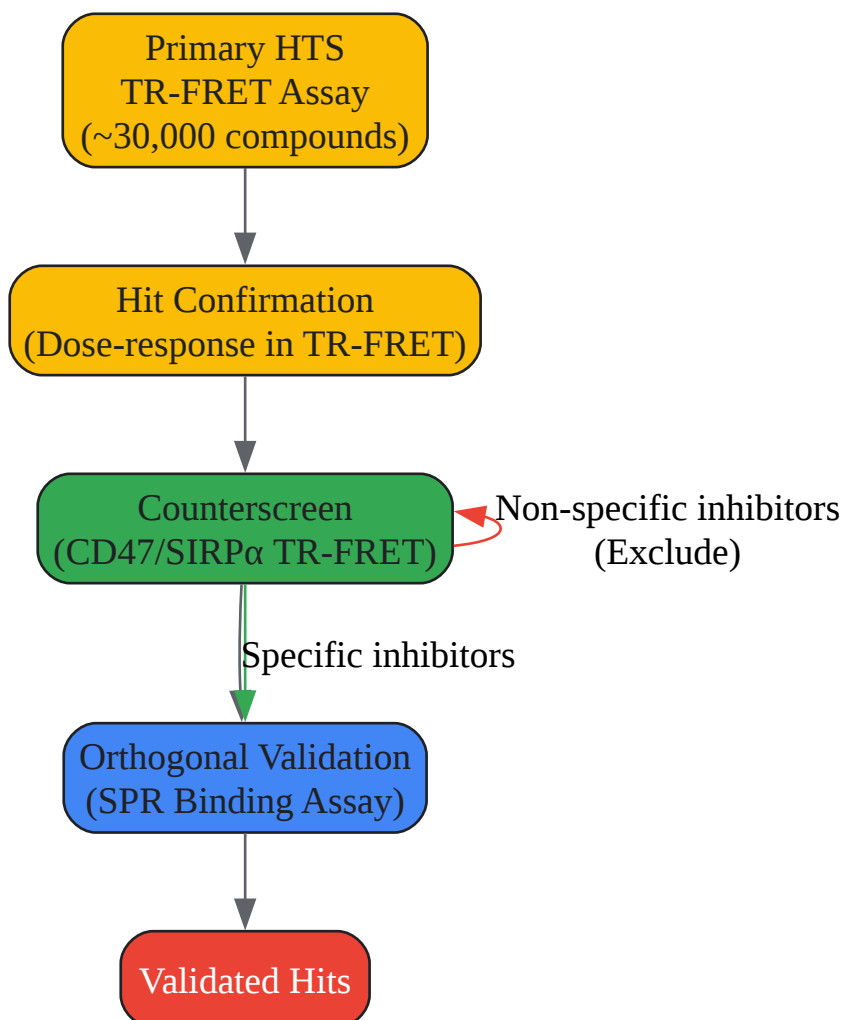
Orthogonal Validation using Surface Plasmon Resonance (SPR)

Confirm the binding of primary hits directly to the FAK FAT domain using a label-free method like SPR [1].

- **Immobilization:** Covalently immobilize the FAK FAT domain on a CMS sensor chip.
- **Binding Kinetics:** Inject primary hit compounds over the chip surface at a range of concentrations.
- **Data Analysis:** Analyze the sensorgrams to determine binding affinity (KD) and kinetics (kon, koff). True hits will show concentration-dependent binding.

HTS Workflow and Data Analysis

The overall screening campaign follows a multi-tiered workflow to efficiently identify and validate true inhibitors.



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Data Analysis and Quality Control

- **Z'-Factor:** Calculate the Z'-factor for each assay plate to monitor robustness. A Z' > 0.5 is considered excellent for HTS.
 - Formula: $Z' = 1 - [(3\sigma_{c+} + 3\sigma_{c-}) / |\mu_{c+} - \mu_{c-}|]$
 - Where σ_{c+} and σ_{c-} are the standard deviations of the positive (no inhibitor, high signal) and negative (100% inhibition, low signal) controls, and μ_{c+} and μ_{c-} are their respective means [1] [2].
- **Hit Selection:** Primary hits are typically selected as compounds that cause inhibition greater than the mean + 3 standard deviations of all sample signals on a plate.

Table 2: Expected Assay Performance Parameters [1]

Parameter	Target Value	Description
Z' Factor	> 0.7	Indicates an excellent and robust assay.
Signal-to-Background	> 10:1	High dynamic range for reliable detection.
Coefficient of Variation (CV)	< 10%	Low well-to-well variability.

Discussion and Technical Notes

- **Stapled Peptide Advantage:** The use of a hydrocarbon-stapled peptide (biotin-PEG-1907) as a paxillin mimic provides higher affinity and stability compared to linear peptides, which is critical for a sensitive assay [1].
- **Critical Parameters:** The quality of the recombinant FAT protein is paramount. Ensure it is >90% pure via SDS-PAGE and functionally validated. DTT must be fresh in the assay buffer to maintain reducing conditions.
- **Troubleshooting:** A poor Z'-factor can result from protein aggregation, imprecise liquid handling, or unstable fluorescence readings. Optimize protein concentrations and ensure all instruments are properly calibrated.
- **Alternative Method:** While TR-FRET was highly successful, **Fluorescence Polarization (FP)** is another viable technique for screening FAK-paxillin PPI inhibitors. A TAMRA-labeled paxillin LD2-derived peptide can be used as a probe, offering a homogeneous, "mix-and-read" format suitable for HTS [2].

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References

1. Development of a high-throughput TR-FRET assay to identify ... [pmc.ncbi.nlm.nih.gov]
2. Development of a high-throughput fluorescence polarization ... [pmc.ncbi.nlm.nih.gov]

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